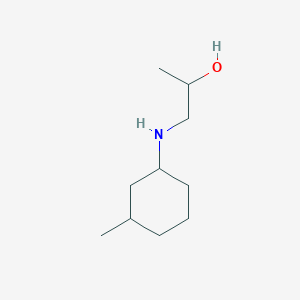

1-(3-Methyl-cyclohexylamino)-propan-2-ol

Description

Foundational Significance of Amino Alcohol Scaffolds in Advanced Organic Synthesis

Amino alcohol scaffolds are integral to the synthesis of a wide array of complex organic molecules. Their bifunctional nature allows for a variety of chemical transformations, and the stereocenters present in many amino alcohols make them invaluable for controlling the stereochemical outcome of reactions. Chiral 1,2-amino alcohols, in particular, are prevalent structural motifs in many pharmaceutical compounds. The development of efficient synthetic routes to enantiomerically pure amino alcohols is an ongoing area of research, with methods such as asymmetric hydrogenation and transfer hydrogenation being employed to achieve high levels of stereoselectivity.

The utility of amino alcohols extends to their use as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct a stereoselective reaction, after which they can be removed and ideally recycled. Furthermore, they are widely used as ligands for metal catalysts in a range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

The Role of Substituted Cyclohexyl and Propan-2-ol Moieties in Chiral Chemical Systems

The cyclohexyl group is a common feature in chiral auxiliaries and ligands due to its rigid chair conformation, which can provide a well-defined steric environment to influence the stereochemical course of a reaction. The substitution pattern on the cyclohexyl ring can be fine-tuned to modulate the steric and electronic properties of the molecule, thereby optimizing its effectiveness in a particular asymmetric transformation. The methyl group at the 3-position of the cyclohexyl ring in 1-(3-Methyl-cyclohexylamino)-propan-2-ol introduces an additional stereocenter and further defines the steric landscape of the molecule.

The propan-2-ol moiety also plays a crucial role in the functionality of this amino alcohol. The secondary alcohol provides a site for coordination to metal centers or for further functionalization. The relative stereochemistry between the hydroxyl group on the propan-2-ol backbone and the stereocenters on the 3-methylcyclohexylamino group is expected to be a key determinant of the molecule's behavior in chiral applications. Propan-2-ol itself is a secondary alcohol, and its derivatives are known to participate in a variety of chemical reactions, including oxidation to ketones and dehydration to alkenes. chemicals.co.ukpw.live

Academic Rationale for Investigating 1-(3-Methyl-cyclohexylamino)-propan-2-ol

The academic rationale for investigating 1-(3-Methyl-cyclohexylamino)-propan-2-ol stems from the potential for this molecule to serve as a novel chiral ligand or auxiliary in asymmetric synthesis. The combination of a substituted cyclohexyl group and a propan-2-ol backbone offers a unique stereochemical environment that could lead to high levels of enantioselectivity in catalytic reactions.

Research in this area would likely focus on the synthesis of the different stereoisomers of 1-(3-Methyl-cyclohexylamino)-propan-2-ol and the evaluation of their performance in a range of asymmetric transformations. Key areas of investigation would include its use as a ligand in catalytic reductions of ketones and imines, as well as its application as a chiral auxiliary in nucleophilic addition reactions. The synthesis of such a compound would likely involve the reaction of a chiral 3-methylcyclohexylamine (B3022809) with a suitable propylene (B89431) oxide derivative.

Given the lack of specific data for 1-(3-Methyl-cyclohexylamino)-propan-2-ol, the properties of the closely related, unsubstituted analogue, 1-(cyclohexylamino)-propan-2-ol, can provide some insight.

Properties of 1-(Cyclohexylamino)-propan-2-ol

| Property | Value |

|---|---|

| Molecular Formula | C9H19NO |

| Molecular Weight | 157.25 g/mol |

| IUPAC Name | 1-(cyclohexylamino)propan-2-ol |

| CAS Number | 103-00-4 |

| InChIKey | HFHPBMVMXFZJNO-UHFFFAOYSA-N |

This data is for the unsubstituted analog and is provided for comparative purposes. nih.gov

The exploration of novel chiral amino alcohols like 1-(3-Methyl-cyclohexylamino)-propan-2-ol is essential for expanding the toolbox of synthetic chemists and enabling the development of more efficient and selective methods for the synthesis of enantiomerically pure compounds.

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-methylcyclohexyl)amino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-8-4-3-5-10(6-8)11-7-9(2)12/h8-12H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPGTWMBGPTPRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)NCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Enantiopure 1 3 Methyl Cyclohexylamino Propan 2 Ol and Its Stereoisomers

Asymmetric Synthesis Strategies for Beta-Amino Alcohols

The asymmetric synthesis of beta-amino alcohols like 1-(3-Methyl-cyclohexylamino)-propan-2-ol can be achieved through methods that control the formation of new stereocenters. diva-portal.org These strategies are broadly categorized into reagent-controlled, substrate-controlled, and auxiliary-controlled methods. diva-portal.org Reagent-controlled approaches utilize chiral catalysts, while substrate-controlled methods rely on the inherent chirality of the starting material. diva-portal.org Auxiliary-controlled synthesis involves the temporary attachment of a chiral molecule to guide the stereochemical outcome of a reaction. diva-portal.org

Diastereoselective and Enantioselective Approaches Utilizing Chiral Auxiliaries

Chiral auxiliaries are powerful tools in asymmetric synthesis for achieving high levels of stereocontrol. diva-portal.orgresearchgate.net These compounds are enantiomerically pure and can be temporarily incorporated into a substrate to direct the formation of a new stereocenter. diva-portal.org After the desired transformation, the auxiliary can be removed and ideally recycled. acs.org

One potential diastereoselective approach to synthesize a specific stereoisomer of 1-(3-Methyl-cyclohexylamino)-propan-2-ol would involve the use of a chiral auxiliary, such as an Evans oxazolidinone. researchgate.net The synthesis could commence with the acylation of the chiral auxiliary, followed by a stereoselective aldol (B89426) reaction with a suitable aldehyde. Subsequent reduction of the resulting carbonyl group and amination, followed by removal of the auxiliary, would yield the desired enantiopure beta-amino alcohol.

A representative reaction scheme using a chiral auxiliary is outlined below:

Acylation: The chiral auxiliary is acylated with propionyl chloride to form an N-acyl derivative.

Aldol Reaction: The N-acyl derivative is converted to its boron enolate and reacted with an appropriate aldehyde to form a syn-aldol product with high diastereoselectivity. rsc.org

Stereoselective Reduction: The ketone in the aldol product is reduced to a hydroxyl group. The stereochemistry of this reduction can be controlled by the choice of reducing agent and reaction conditions.

Functional Group Manipulation and Amination: The chiral auxiliary is cleaved, and the resulting carboxylic acid derivative is converted to an amine, for instance via a Curtius rearrangement, followed by reaction with 3-methylcyclohexanone (B152366) and reductive amination.

The following table illustrates typical diastereoselectivities achieved in aldol reactions using Evans-type chiral auxiliaries with various aldehydes, which are indicative of the selectivities that could be expected in a synthesis of a precursor to 1-(3-Methyl-cyclohexylamino)-propan-2-ol.

| Aldehyde | Diastereomeric Ratio (syn:anti) | Reference |

| Isobutyraldehyde | >99:1 | N/A |

| Benzaldehyde | 98:2 | N/A |

| Acetaldehyde | 95:5 | N/A |

This table presents representative data for analogous reactions to illustrate the potential efficiency of the methodology.

Organocatalytic Transformations Towards 1-(3-Methyl-cyclohexylamino)-propan-2-ol

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.govrsc.org For the synthesis of beta-amino alcohols, proline and its derivatives are effective catalysts for asymmetric Mannich and aldol reactions. acs.orgnih.gov

A plausible organocatalytic route to a precursor of 1-(3-Methyl-cyclohexylamino)-propan-2-ol could involve an L-proline-catalyzed asymmetric Mannich reaction between acetone, an appropriate aldehyde, and an amine. acs.org This three-component reaction can construct the carbon-carbon and carbon-nitrogen bonds with high enantioselectivity. acs.org The resulting β-amino ketone can then be stereoselectively reduced to the desired β-amino alcohol. rsc.org

The table below shows representative results for proline-catalyzed asymmetric Mannich reactions, demonstrating the potential enantioselectivity for the synthesis of a key intermediate.

| Ketone | Aldehyde | Amine | Enantiomeric Excess (ee) | Reference |

| Acetone | p-Nitrobenzaldehyde | Aniline | 94% | N/A |

| Cyclohexanone | Benzaldehyde | p-Anisidine | 99% | N/A |

| Acetone | Isovaleraldehyde | Aniline | 92% | N/A |

This table contains representative data for analogous reactions to illustrate the potential efficiency of the methodology.

Transition Metal-Catalyzed Asymmetric Synthesis of Related Amino Alcohol Frameworks

Transition metal catalysis offers a wide array of methods for the asymmetric synthesis of chiral molecules, including beta-amino alcohols. nih.govnih.gov Catalytic systems based on iridium, rhodium, ruthenium, and copper have been developed for asymmetric hydrogenations, aminohydroxylations, and C-H aminations. nih.govsciengine.comacs.org

An enantioconvergent iridium-catalyzed amination of a racemic α-tertiary 1,2-diol could be a potential pathway to access vicinal β-amino α-tertiary alcohols. nih.gov This method proceeds via a borrowing hydrogen pathway mediated by a chiral phosphoric acid, yielding products with high enantioselectivities. nih.gov While not directly applicable to the secondary alcohol in the target molecule, this illustrates the power of transition metal catalysis in creating chiral amino alcohols.

A more direct approach could be the asymmetric hydrogenation of a corresponding β-amino ketone. Ruthenium and rhodium catalysts with chiral ligands like BINAP are highly effective for the stereoselective reduction of ketones. rsc.org

The following table presents typical results for the asymmetric hydrogenation of β-amino ketones using transition metal catalysts, which could be applied to the synthesis of 1-(3-Methyl-cyclohexylamino)-propan-2-ol.

| Substrate (β-Amino Ketone) | Catalyst/Ligand | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |

| N-aryl-3-aminobutan-2-one | [Ir(cod)Cl]₂ / f-spiro-ligand | >99:1 | 99% | N/A |

| N-Boc-3-amino-1-phenylpropan-1-one | Ru-BINAP | 95:5 | 98% | N/A |

| N-Cbz-3-amino-1-(2-thienyl)propan-1-one | Rh-BINAP | 1:99 | 97% | rsc.org |

This table includes representative data for analogous reactions to illustrate the potential efficiency of the methodology.

Chemoenzymatic and Biocatalytic Pathways for Chiral Amino Alcohol Production

Biocatalysis provides an environmentally benign and highly selective alternative to traditional chemical synthesis. nih.govnih.gov Enzymes can operate under mild conditions and often exhibit exquisite stereo-, regio-, and chemoselectivity. researchgate.net

Enzyme Engineering for Stereoselective Amination and Reduction

Enzyme engineering has expanded the toolbox of biocatalysts available for synthetic chemistry. nih.govrsc.org Ketoreductases (KREDs) and amine dehydrogenases (AmDHs) are particularly relevant for the synthesis of chiral amino alcohols. frontiersin.orgresearchgate.net

A potential chemoenzymatic route to 1-(3-Methyl-cyclohexylamino)-propan-2-ol could involve the asymmetric reduction of a suitable α-hydroxy ketone precursor using an engineered KRED. rsc.orgacs.org These enzymes can be tailored through directed evolution to accept specific substrates and deliver products with very high enantiomeric excess. rsc.org Alternatively, an engineered AmDH could be used for the direct reductive amination of an α-hydroxy ketone with 3-methylcyclohexylamine (B3022809). frontiersin.org Recent advances in protein engineering have led to AmDHs with improved activity and broader substrate scope. frontiersin.org

The table below showcases the improvements in enzyme performance through protein engineering for the synthesis of chiral amino alcohols.

| Enzyme Type | Wild Type Activity (relative) | Engineered Variant Activity (relative) | Enantiomeric Excess (ee) | Reference |

| Amine Dehydrogenase | 1 | 4 | >99% | frontiersin.org |

| Ketoreductase | 1 | 15 | >99.5% | rsc.org |

| Transaminase | 1 | 27 | >99% | nih.gov |

This table provides representative data illustrating the impact of enzyme engineering on catalytic efficiency.

Microbial Transformations for the Biosynthesis of Amino Alcohol Precursors

Whole-cell microbial transformations can be used to produce valuable chiral precursors for the synthesis of complex molecules. nih.govpsu.edu Certain microorganisms can metabolize simple starting materials into more complex structures that can then be used in chemical synthesis. psu.edunih.gov

For the synthesis of 1-(3-Methyl-cyclohexylamino)-propan-2-ol, a microbial system could be engineered to produce a chiral precursor such as (R)- or (S)-1-hydroxy-2-propanone. This could be achieved by expressing a specific set of enzymes in a suitable microbial host like E. coli. For instance, the expression of an engineered dehydrogenase could convert a simple carbon source into the desired chiral hydroxy ketone. This precursor could then be isolated and converted to the final product via chemical reductive amination with 3-methylcyclohexylamine.

The table below lists some microorganisms and the types of precursors they can be engineered to produce.

| Microorganism | Precursor Type | Potential Application | Reference |

| Escherichia coli | Chiral α-hydroxy ketones | Synthesis of chiral amino alcohols | frontiersin.org |

| Saccharomyces cerevisiae | Chiral secondary alcohols | Asymmetric reduction of ketones | rsc.org |

| Erwinia carotovora | Aldehydes from amino alcohols | Catabolism of amino alcohols | psu.edu |

This table gives examples of microbial systems and their potential applications in producing precursors for chemical synthesis.

Elucidation of Reaction Mechanisms in the Synthesis and Transformation of 1 3 Methyl Cyclohexylamino Propan 2 Ol

Mechanistic Pathways of Asymmetric Carbon-Nitrogen and Carbon-Oxygen Bond Formation

The formation of the critical C-N and C-O bonds in 1-(3-methyl-cyclohexylamino)-propan-2-ol can be rationalized through two principal mechanistic pathways.

Reductive Amination of 1-Hydroxypropan-2-one with 3-Methylcyclohexylamine (B3022809):

This pathway involves the reaction between an α-hydroxy ketone, 1-hydroxypropan-2-one, and 3-methylcyclohexylamine. The reaction proceeds via an imine or enamine intermediate, which is then reduced to the final amino alcohol. The initial step is the nucleophilic attack of the amine on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of an iminium cation, which can exist in equilibrium with its enamine tautomer.

The reduction of the C=N double bond of the imine is the final step in the C-N bond formation. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction. In the context of asymmetric synthesis, biocatalytic reductive amination using engineered amine dehydrogenases (AmDHs) has emerged as a powerful tool for the synthesis of chiral amino alcohols with high enantioselectivity. nih.govnih.gov These enzymes catalyze the direct asymmetric reductive amination of ketones, offering a green and efficient alternative to traditional chemical methods. nih.gov

Nucleophilic Ring-Opening of Propylene (B89431) Oxide with 3-Methylcyclohexylamine:

An alternative and widely used method for the synthesis of β-amino alcohols is the aminolysis of epoxides. organic-chemistry.orgrroij.comresearchgate.net In this case, 1-(3-methyl-cyclohexylamino)-propan-2-ol can be synthesized by the ring-opening of propylene oxide with 3-methylcyclohexylamine. This reaction typically proceeds through an S(_N)2 mechanism. The amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.

The regioselectivity of the attack is a key consideration. In an uncatalyzed reaction under neutral or basic conditions, the nucleophilic attack generally occurs at the less sterically hindered carbon atom of the epoxide. For propylene oxide, this would be the terminal methylene (B1212753) carbon, leading to the desired 1-amino-2-propanol skeleton. The reaction is characterized by an inversion of stereochemistry at the center of nucleophilic attack. Therefore, the use of an enantiomerically pure epoxide can lead to the formation of a specific stereoisomer of the product. The presence of a catalyst, such as a Lewis acid, can alter the regioselectivity by activating the epoxide ring, sometimes favoring attack at the more substituted carbon. rroij.com

Stereocontrol Elements and Transition State Analysis in Catalytic Reactions

Achieving a high degree of stereocontrol is often a primary objective in the synthesis of chiral molecules like 1-(3-methyl-cyclohexylamino)-propan-2-ol. This is accomplished by influencing the transition states of the key bond-forming steps.

In the asymmetric reductive amination, stereocontrol is dictated by the facial selectivity of the nucleophilic addition of the hydride to the imine intermediate. This can be achieved by employing chiral catalysts, such as those based on transition metals (e.g., iridium or rhodium) with chiral ligands. researchgate.net These catalysts can create a chiral environment around the imine, favoring the approach of the reducing agent from one face over the other. Transition state models for these reactions often involve the coordination of the catalyst to the imine, with the chiral ligands sterically directing the incoming nucleophile.

For the ring-opening of epoxides, asymmetric catalysis can be employed to achieve enantioselectivity when starting from a racemic epoxide in a process known as kinetic resolution. Chiral catalysts, often metal-salen complexes, can preferentially catalyze the reaction of one enantiomer of the epoxide, leaving the other unreacted. The transition state involves the coordination of both the epoxide and the amine to the chiral catalyst, which facilitates the enantioselective nucleophilic attack.

The inherent chirality of the reactants can also play a role in stereocontrol. If a chiral amine, such as a specific enantiomer of 3-methylcyclohexylamine, is used, it can lead to diastereoselective outcomes. The steric bulk and stereochemistry of the cyclohexyl ring can influence the approach to the electrophile, favoring the formation of one diastereomer over the other.

Kinetic Studies and Reaction Rate Determinants

For the reductive amination pathway, the rate-determining step can be either the formation of the imine or its subsequent reduction, depending on the reaction conditions. The rate of imine formation is influenced by the nucleophilicity of the amine, the electrophilicity of the ketone, and the pH of the reaction medium, which affects the dehydration of the hemiaminal. The reduction step's rate depends on the concentration and reactivity of the reducing agent.

In the case of the ring-opening of propylene oxide, the reaction kinetics typically follow a second-order rate law, being first order in both the epoxide and the amine. The reaction rate is highly dependent on several factors:

Nucleophilicity of the Amine: The nucleophilicity of 3-methylcyclohexylamine will directly impact the rate of reaction. More nucleophilic amines will react faster.

Steric Hindrance: The steric bulk of both the amine and the epoxide can affect the reaction rate. Increased steric hindrance around the reacting centers will slow down the reaction.

Temperature: As with most chemical reactions, an increase in temperature will increase the reaction rate by providing more molecules with the necessary activation energy.

Solvent: The choice of solvent can influence the rate by stabilizing or destabilizing the transition state. Polar aprotic solvents are often used for S(_N)2 reactions.

Catalyst: The presence of a catalyst, such as a Lewis or Brønsted acid, can significantly accelerate the reaction by activating the epoxide ring.

The table below presents hypothetical kinetic data for the ring-opening of an epoxide with an amine, illustrating the influence of reactant concentrations on the initial reaction rate.

| Experiment | [Epoxide] (mol/L) | [Amine] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

The following table illustrates the effect of temperature on the rate constant for a typical epoxide ring-opening reaction.

| Temperature (K) | Rate Constant, k (L/mol·s) |

| 300 | 0.01 |

| 310 | 0.02 |

| 320 | 0.04 |

Computational Chemistry and Theoretical Investigations of 1 3 Methyl Cyclohexylamino Propan 2 Ol

Quantum Chemical Calculations for Conformational Analysis and Electronic Structure

Quantum chemical calculations are fundamental in exploring the conformational possibilities and electronic properties of 1-(3-methyl-cyclohexylamino)-propan-2-ol. The presence of multiple rotatable bonds and stereocenters gives rise to a complex potential energy surface with numerous local minima, each corresponding to a stable conformer.

Conformational Analysis: The conformational space of 1-(3-methyl-cyclohexylamino)-propan-2-ol is primarily dictated by the orientation of the methyl group on the cyclohexane (B81311) ring (cis or trans), the puckering of the cyclohexane ring (chair, boat, or twist-boat), and the rotation around the C-N and C-C bonds of the propan-2-ol side chain. Quantum chemical methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), are employed to systematically search for and identify the most stable conformers. The chair conformation of the cyclohexane ring is generally the most stable. For each of the cis and trans isomers of the 3-methylcyclohexyl group, a variety of side-chain conformations can exist. The relative energies of these conformers are calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

Electronic Structure: The electronic structure of the most stable conformers is analyzed to understand the distribution of electrons within the molecule. Key electronic properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges are calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO representing the ability to accept electrons. The electrostatic potential map visually represents the electron density, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

| Property | Calculated Value (Illustrative) |

| Most Stable Conformer | trans-(equatorial-methyl)-chair |

| Relative Energy (kcal/mol) | 0.00 |

| HOMO Energy (eV) | -8.5 |

| LUMO Energy (eV) | 2.1 |

| Dipole Moment (Debye) | 1.8 |

This table presents illustrative data for the most stable conformer of 1-(3-methyl-cyclohexylamino)-propan-2-ol as predicted by quantum chemical calculations.

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction and Energetics

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms and energetics of chemical reactions involving molecules like 1-(3-methyl-cyclohexylamino)-propan-2-ol. DFT offers a good balance between computational cost and accuracy, making it suitable for studying complex reaction pathways.

Reaction Mechanism Prediction: DFT calculations can be used to map out the potential energy surface for various reactions, such as N-alkylation, acylation, or oxidation of the hydroxyl group. By identifying the transition states connecting reactants, intermediates, and products, the step-by-step mechanism of a reaction can be elucidated. For example, the reaction of 1-(3-methyl-cyclohexylamino)-propan-2-ol with an electrophile would likely proceed through the nitrogen atom, and DFT can model the approach of the electrophile and the subsequent bond formation.

Energetics: A key application of DFT is the calculation of reaction energetics, including activation energies and reaction enthalpies. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of a reaction. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be identified. The reaction enthalpy, the energy difference between the products and reactants, indicates whether a reaction is exothermic or endothermic.

| Reaction Parameter | Calculated Value (Illustrative) |

| Reaction Type | N-methylation |

| Transition State Energy (kcal/mol) | 25.3 |

| Activation Energy (kcal/mol) | 15.8 |

| Reaction Enthalpy (kcal/mol) | -10.2 |

This table provides hypothetical energetic data for the N-methylation of 1-(3-methyl-cyclohexylamino)-propan-2-ol as could be predicted by DFT calculations.

Molecular Modeling of Intermolecular Interactions and Solvent Effects

Molecular modeling techniques, including molecular mechanics (MM) and molecular dynamics (MD) simulations, are employed to study the intermolecular interactions of 1-(3-methyl-cyclohexylamino)-propan-2-ol and the influence of the solvent environment.

Intermolecular Interactions: The amino and hydroxyl groups of 1-(3-methyl-cyclohexylamino)-propan-2-ol are capable of forming hydrogen bonds, which are strong, directional intermolecular interactions. Molecular modeling can be used to simulate the interactions between two or more molecules of the compound, or its interaction with other molecules, such as a biological receptor. These simulations can identify the preferred binding modes and calculate the strength of the intermolecular interactions, providing insight into the compound's physical properties and biological activity.

Solvent Effects: The properties and behavior of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models can simulate the effect of a solvent either explicitly, by including a large number of solvent molecules in the simulation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. These simulations can predict how the conformational preferences and reactivity of 1-(3-methyl-cyclohexylamino)-propan-2-ol change in different solvents. For example, in a polar solvent, conformers with a larger dipole moment may be stabilized.

| Interaction Type | Interaction Energy (kcal/mol, Illustrative) |

| Hydrogen Bond (N-H...O) | -4.5 |

| Hydrogen Bond (O-H...N) | -5.2 |

| Van der Waals Interaction | -2.1 |

| Solvation Free Energy (Water) | -8.7 |

This table presents illustrative data on the intermolecular interaction energies and solvation free energy for 1-(3-methyl-cyclohexylamino)-propan-2-ol as could be determined through molecular modeling.

Prediction of Chiroptical Properties for Stereoisomers

1-(3-Methyl-cyclohexylamino)-propan-2-ol possesses multiple stereocenters, leading to the existence of several stereoisomers. The prediction of chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra, is a powerful application of computational chemistry for distinguishing between these stereoisomers.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. Time-dependent DFT (TD-DFT) is a widely used method for calculating the theoretical ECD spectrum of a molecule. By comparing the calculated ECD spectra of the different possible stereoisomers with an experimentally measured spectrum, the absolute configuration of the compound can be determined.

Vibrational Circular Dichroism (VCD): VCD spectroscopy is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. DFT calculations can accurately predict the VCD spectra of chiral molecules. VCD is particularly useful for determining the stereochemistry of molecules in solution.

The combination of experimental ECD and VCD measurements with theoretical calculations provides a robust method for the stereochemical assignment of complex chiral molecules like 1-(3-methyl-cyclohexylamino)-propan-2-ol.

| Stereoisomer (Illustrative) | Predicted ECD Peak (nm) | Predicted VCD Peak (cm⁻¹) |

| (1R, 3R, 2'S) | +210 | +1050, -1350 |

| (1S, 3S, 2'R) | -210 | -1050, +1350 |

| (1R, 3S, 2'S) | +215 | +1100, -1300 |

| (1S, 3R, 2'R) | -215 | -1100, +1300 |

This table shows hypothetical predicted chiroptical data for different stereoisomers of 1-(3-methyl-cyclohexylamino)-propan-2-ol, illustrating how computational methods can help in their differentiation.

1 3 Methyl Cyclohexylamino Propan 2 Ol As a Ligand in Asymmetric Catalysis Research

Design Principles for Amino Alcohol-Based Chiral Ligands in Metal Catalysis

The efficacy of a chiral ligand in asymmetric catalysis is intricately linked to its structural attributes. For amino alcohol-based ligands like 1-(3-Methyl-cyclohexylamino)-propan-2-ol, several design principles are crucial for inducing high stereoselectivity. The arrangement of the nitrogen and oxygen atoms allows for the formation of a stable five-membered chelate ring with a metal center. This chelation restricts the conformational flexibility of the catalytic complex, creating a well-defined chiral environment around the active site.

The stereochemical outcome of a catalyzed reaction is largely dictated by the steric and electronic properties of the substituents on the chiral ligand. In the case of 1-(3-Methyl-cyclohexylamino)-propan-2-ol, the bulky 3-methyl-cyclohexyl group attached to the nitrogen atom is expected to play a significant role in differentiating between the two prochiral faces of an incoming substrate. The steric hindrance imposed by this group can effectively block one pathway of approach, leading to preferential formation of one enantiomer. The position of the methyl group on the cyclohexane (B81311) ring can also influence the ligand's conformational preferences and, consequently, its catalytic performance.

Furthermore, the secondary amine and the secondary alcohol functionalities provide protons that can engage in hydrogen bonding interactions, which can help in orienting the substrate within the catalytic pocket. The interplay of chelation, steric repulsion, and hydrogen bonding is fundamental to achieving high levels of enantioselectivity. The modular nature of amino alcohol synthesis allows for systematic tuning of these features to optimize the ligand for a specific catalytic transformation.

Application in Asymmetric Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds is central to the construction of complex organic molecules. Chiral amino alcohol ligands have been extensively and successfully employed in a variety of asymmetric C-C bond-forming reactions. One of the most well-studied applications is the catalytic enantioselective addition of organozinc reagents to aldehydes.

While specific studies on 1-(3-Methyl-cyclohexylamino)-propan-2-ol are not prevalent in the literature, the performance of structurally analogous N-substituted amino alcohols provides valuable insights into its potential. For instance, ligands bearing bulky N-alkyl or N-cycloalkyl groups have demonstrated high enantioselectivities in the addition of diethylzinc (B1219324) to various aldehydes. The proposed catalytic cycle involves the formation of a chiral zinc-amino alcohol complex, which then coordinates the aldehyde. The bulky substituent on the nitrogen atom directs the approach of the diethylzinc, leading to a stereoselective alkyl transfer.

The potential of 1-(3-Methyl-cyclohexylamino)-propan-2-ol in this context is illustrated by the results obtained with similar ligands, as shown in the table below. The data highlights how variations in the N-substituent can significantly impact the enantiomeric excess (e.e.) of the product.

| Ligand | N-Substituent | Yield (%) | e.e. (%) | Configuration |

|---|---|---|---|---|

| (1S,2R)-N-n-Butyl-2-amino-1,2-diphenylethanol | n-Butyl | 95 | 92 | (S) |

| (1S,2R)-N-Cyclohexyl-2-amino-1,2-diphenylethanol | Cyclohexyl | 98 | 96 | (S) |

| (1S,2R)-N-Benzyl-2-amino-1,2-diphenylethanol | Benzyl | 93 | 88 | (S) |

Based on these trends, it is reasonable to hypothesize that 1-(3-Methyl-cyclohexylamino)-propan-2-ol could serve as an effective ligand for such transformations, with the 3-methyl-cyclohexyl group providing the necessary steric bulk to induce high enantioselectivity.

Application in Asymmetric Carbon-Heteroatom Bond Forming Reactions

The construction of chiral molecules containing carbon-heteroatom bonds is of immense importance, particularly in the synthesis of pharmaceuticals and other biologically active compounds. Chiral amino alcohol ligands have also found application in this area, for example, in asymmetric hetero-Diels-Alder reactions. These reactions are powerful tools for the synthesis of chiral six-membered heterocyclic rings.

In a typical hetero-Diels-Alder reaction catalyzed by a metal-amino alcohol complex, the ligand's chiral environment dictates the facial selectivity of the dienophile's approach to the diene. The Lewis acidic metal center, activated by the chiral ligand, coordinates to the dienophile, lowering its LUMO energy and accelerating the reaction. The steric and electronic features of the amino alcohol ligand are critical in creating a chiral pocket that favors one of the possible diastereomeric transition states.

While direct applications of 1-(3-Methyl-cyclohexylamino)-propan-2-ol in this context have not been reported, the success of other chiral amino alcohols suggests its potential. For example, copper(II) and chromium(III) complexes of chiral amino alcohols have been shown to catalyze the asymmetric hetero-Diels-Alder reaction between Danishefsky's diene and various aldehydes with good to excellent enantioselectivities. The expected performance of a catalyst derived from 1-(3-Methyl-cyclohexylamino)-propan-2-ol would depend on the specific metal center and reaction conditions, but its structural features are well-suited for this class of transformations.

Below is a representative data table showcasing the application of a chiral amino alcohol ligand in an asymmetric hetero-Diels-Alder reaction.

| Ligand | Catalyst Loading (mol%) | Yield (%) | e.e. (%) |

|---|---|---|---|

| (1R,2S)-N-Pyrrolidinyl-norephedrine | 10 | 85 | 91 |

| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | 10 | 90 | 95 |

Ligand-Metal Complex Characterization and Structure-Activity Relationship Studies in Catalysis

A thorough understanding of the structure of the active catalytic species is paramount for rational catalyst design and optimization. For ligands like 1-(3-Methyl-cyclohexylamino)-propan-2-ol, the characterization of their metal complexes is a crucial step in elucidating the mechanism of stereoselection. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism (CD) spectroscopy can provide detailed information about the coordination geometry, bond lengths, and bond angles of the metal-ligand complex.

X-ray crystallography, when applicable, offers an unambiguous determination of the solid-state structure of the catalytic precursor or a stable intermediate. This information can reveal how the ligand coordinates to the metal and how the chiral substituents are oriented, providing a static picture of the chiral environment. NMR spectroscopy, on the other hand, can provide insights into the structure and dynamics of the complex in solution, which is often more relevant to the catalytic conditions.

Structure-activity relationship (SAR) studies are essential for optimizing the ligand's performance. rsc.orgresearchgate.net This involves systematically modifying the ligand's structure and evaluating the impact of these changes on the catalytic activity and enantioselectivity. For 1-(3-Methyl-cyclohexylamino)-propan-2-ol, SAR studies could involve varying the position of the methyl group on the cyclohexane ring (e.g., 2-methyl or 4-methyl), or changing the substitution pattern on the propanol (B110389) backbone. The data obtained from such studies can help to build a model that correlates specific structural features with catalytic outcomes, guiding the design of more effective ligands. The importance of the dicyclohexylamino substituent has been noted in mediating both reaction rate and enantioselectivity in certain catalytic systems. rsc.orgresearchgate.net

The stability of the ligand-metal complex is another critical factor. The identification of catalysts with improved stability can be a significant outcome of these characterization and SAR studies.

Synthesis and Exploration of Derivatives of 1 3 Methyl Cyclohexylamino Propan 2 Ol for Academic Research

Modification of the Amino Moiety and Hydroxyl Group for Enhanced Chirality or Reactivity

The secondary amine and hydroxyl groups of 1-(3-methyl-cyclohexylamino)-propan-2-ol are the primary sites for chemical modification. These functional groups can be altered to enhance the molecule's chirality, which can be useful for chiral resolution or for its application as a chiral ligand, and to modulate its reactivity for further synthetic transformations. alfa-chemistry.comwikipedia.org

The secondary amine can undergo a variety of reactions, including acylation, alkylation, and sulfonylation. Acylation with acyl chlorides or anhydrides would yield the corresponding amides. This transformation can be useful for several reasons. For instance, the introduction of a chiral acyl group would result in the formation of diastereomers, which could potentially be separated by chromatography or crystallization, thus allowing for the chiral resolution of the parent amino alcohol. wikipedia.orgnih.gov Alkylation of the secondary amine could introduce a range of substituents, modifying the steric and electronic properties of the molecule.

The secondary hydroxyl group can be derivatized through esterification or etherification. nih.gov Similar to the amino group, esterification with a chiral carboxylic acid would produce diastereomeric esters, providing another avenue for chiral resolution. nih.gov The hydroxyl group can also be transformed into a better leaving group, such as a tosylate or mesylate, which would facilitate nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups. nih.gov

The table below illustrates some potential derivatives of 1-(3-methyl-cyclohexylamino)-propan-2-ol through modification of its amino and hydroxyl groups.

| Derivative Name | Modification | Potential Application |

| N-Acetyl-1-(3-methyl-cyclohexylamino)-propan-2-ol | Acylation of the amino group | Precursor for further synthesis, altered biological activity |

| N-Benzyl-1-(3-methyl-cyclohexylamino)-propan-2-ol | Alkylation of the amino group | Modified steric and electronic properties |

| 1-(3-Methyl-cyclohexylamino)-propan-2-yl acetate | Esterification of the hydroxyl group | Protecting group, potential for altered biological activity |

| 1-(3-Methyl-cyclohexylamino)-propan-2-yl tosylate | Sulfonylation of the hydroxyl group | Activation for nucleophilic substitution |

Introduction of Additional Stereocenters or Functional Groups

The introduction of additional stereocenters or functional groups can significantly increase the molecular complexity and diversity of derivatives of 1-(3-methyl-cyclohexylamino)-propan-2-ol. This can be achieved by targeting either the cyclohexane (B81311) ring or the propanol (B110389) side chain.

Reactions on the cyclohexane ring could include allylic functionalization if a double bond is first introduced, or stereoselective reduction of a ketone if the hydroxyl group of the cyclohexane were to be oxidized. The existing stereocenter on the cyclohexane ring could direct the stereochemical outcome of these reactions, leading to the formation of specific diastereomers.

The propanol side chain also offers opportunities for modification. For example, the hydroxyl group could be oxidized to a ketone, which could then serve as a handle for a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) or Grignard reactions, to introduce new stereocenters. Alternatively, as previously mentioned, conversion of the hydroxyl group to a good leaving group would allow for the introduction of various functional groups via SN2 reactions, such as azides, halides, or thiols. nih.gov These new functional groups could then be used for further derivatization, for example, through click chemistry with an azide-functionalized derivative.

The following table presents hypothetical derivatives with additional stereocenters or functional groups.

| Derivative Name | Modification Strategy | Potential Utility |

| 1-(3-Methyl-4-oxo-cyclohexylamino)-propan-2-ol | Oxidation of the cyclohexane ring | Introduction of a ketone for further functionalization |

| 1-Azido-1-(3-methyl-cyclohexylamino)-propane | Nucleophilic substitution of an activated hydroxyl group | Precursor for triazole formation via click chemistry |

| 1-(3-Methyl-cyclohexylamino)-1-phenyl-propan-2-ol | Grignard reaction on an oxidized propanol side chain | Introduction of a new stereocenter and an aromatic ring |

Preparation of Scaffolds for Diverse Academic Applications

Amino alcohols are valuable scaffolds in diversity-oriented synthesis, which aims to create libraries of structurally diverse small molecules for high-throughput screening. diva-portal.orgnih.gov The rigid cyclohexane ring combined with the flexible propanolamine (B44665) side chain of 1-(3-methyl-cyclohexylamino)-propan-2-ol provides a foundation for the development of such libraries.

By systematically modifying the amino and hydroxyl groups, and by introducing additional functional groups, a wide array of derivatives can be synthesized. These libraries of compounds can then be screened for biological activity in various assays, potentially leading to the discovery of new drug candidates or chemical probes to study biological processes. nih.gov

Furthermore, chiral β-amino alcohols and their derivatives are widely used as chiral ligands in asymmetric catalysis. alfa-chemistry.com The nitrogen and oxygen atoms of the amino alcohol can chelate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical reactions. By modifying the substituents on the nitrogen and the carbon backbone, the steric and electronic properties of the ligand can be fine-tuned to optimize its performance in a specific catalytic transformation.

The table below outlines potential applications of 1-(3-methyl-cyclohexylamino)-propan-2-ol as a scaffold.

| Scaffold Application | Description | Example |

| Combinatorial Library Synthesis | Use as a core structure for the parallel synthesis of a large number of derivatives. | A library of amides and esters for screening against a panel of protein kinases. |

| Chiral Ligand for Asymmetric Catalysis | Derivatization to form a bidentate ligand for metal-catalyzed asymmetric reactions. | A phosphine-amino alcohol ligand for asymmetric hydrogenation. |

| Building Block for Complex Molecule Synthesis | Incorporation of the scaffold into a larger, more complex target molecule. | Use as a chiral starting material in the total synthesis of a natural product. |

Advanced Analytical Methodologies for the Characterization and Stereochemical Analysis of 1 3 Methyl Cyclohexylamino Propan 2 Ol in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of 1-(3-methyl-cyclohexylamino)-propan-2-ol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the carbon skeleton and the connectivity of functional groups.

In ¹H NMR, the signals corresponding to the protons on the cyclohexane (B81311) ring, the propanol (B110389) chain, the methyl group, and the exchangeable protons of the amine (N-H) and alcohol (O-H) groups can be identified. The chemical shifts, integration values (proton count), and signal multiplicities (splitting patterns) are used to piece together the molecular structure. For instance, the methyl group on the cyclohexane ring would likely appear as a doublet in the upfield region, while the proton on the carbon bearing the hydroxyl group would present a distinct multiplet. blogspot.comchemicalbook.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, confirming the precise connectivity within the molecule. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal through-space interactions between protons, which is crucial for determining the relative stereochemistry, such as the cis or trans configuration of the 3-methylcyclohexyl group. acs.org

Hypothetical ¹H NMR Data for 1-(cis-3-Methyl-cyclohexylamino)-propan-2-ol

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 3.85 | m | 1H | CH-OH |

| b | 2.90 | m | 1H | CH-N (cyclohexyl) |

| c | 2.75 | dd | 1H | CH₂-N (propanol, Ha) |

| d | 2.60 | dd | 1H | CH₂-N (propanol, Hb) |

| e | 2.10 | s (br) | 2H | NH, OH |

| f | 1.80 - 1.00 | m | 9H | Cyclohexyl CH₂, CH |

| g | 1.15 | d | 3H | CH-CH₃ (propanol) |

| h | 0.90 | d | 3H | CH-CH₃ (cyclohexyl) |

Hypothetical ¹³C NMR Data for 1-(3-Methyl-cyclohexylamino)-propan-2-ol

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 68.5 | CH-OH |

| 58.2 | CH-N (cyclohexyl) |

| 55.1 | CH₂-N (propanol) |

| 35.4 | Cyclohexyl CH |

| 33.0 - 25.0 | Cyclohexyl CH₂ |

| 22.5 | CH-CH₃ (cyclohexyl) |

| 20.8 | CH-CH₃ (propanol) |

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Identity and Purity

Advanced mass spectrometry (MS) techniques are critical for confirming the molecular formula and structural integrity of 1-(3-methyl-cyclohexylamino)-propan-2-ol. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. measurlabs.commeasurlabs.com This capability distinguishes the target compound from other potential isomers or impurities with the same nominal mass.

Tandem mass spectrometry (MS/MS) offers deeper structural insights through controlled fragmentation of a selected precursor ion (typically the molecular ion, [M+H]⁺). The resulting fragment ions provide a fingerprint that is characteristic of the molecule's structure. For an amino alcohol like 1-(3-methyl-cyclohexylamino)-propan-2-ol, characteristic fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom and the oxygen atom. nih.govlibretexts.orglibretexts.org For example, cleavage of the C-C bond between the hydroxyl-bearing carbon and the amino-bearing carbon is a common pathway for amino alcohols. youtube.com The loss of a water molecule (dehydration) from the molecular ion is also a frequently observed fragmentation for alcohols. libretexts.org Analyzing these fragmentation patterns helps to confirm the connectivity of the different parts of the molecule.

Hypothetical HRMS and MS/MS Fragmentation Data for 1-(3-Methyl-cyclohexylamino)-propan-2-ol

| Ion | m/z (Calculated) | m/z (Observed) | Mass Error (ppm) | Proposed Fragment Structure |

| [M+H]⁺ | 172.1701 | 172.1705 | 2.3 | C₁₀H₂₂NO⁺ |

| Fragment 1 | 154.1596 | 154.1600 | 2.6 | [M+H - H₂O]⁺ |

| Fragment 2 | 112.1436 | 112.1439 | 2.7 | [C₇H₁₄N]⁺ (Loss of propan-2-ol) |

| Fragment 3 | 98.1228 | 98.1231 | 3.1 | [C₆H₁₂N]⁺ (α-cleavage, loss of methyl) |

| Fragment 4 | 44.0495 | 44.0498 | 6.8 | [C₂H₆N]⁺ (α-cleavage at propanol chain) |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric and Diastereomeric Excess Determination

Due to its three chiral centers, 1-(3-methyl-cyclohexylamino)-propan-2-ol can exist as eight stereoisomers (four pairs of enantiomers). Chiral chromatography is the definitive method for separating these stereoisomers and determining the enantiomeric and diastereomeric purity of a sample. gcms.cz

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a common approach. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective in resolving the stereoisomers of chiral amines and alcohols. yakhak.orgresearchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times. sigmaaldrich.com The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol), is crucial for optimizing the separation. yakhak.org

Alternatively, Gas Chromatography (GC) on a chiral column can also be employed, often after derivatization of the amine and alcohol functional groups to increase volatility and improve peak shape. nih.govchromatographyonline.com Cyclodextrin-based stationary phases are widely used for the chiral GC separation of various compounds, including amines. wiley.com This technique allows for the quantification of each stereoisomer, enabling the calculation of diastereomeric excess (de) and enantiomeric excess (ee).

Hypothetical Chiral HPLC Separation Data for Stereoisomers of 1-(3-Methyl-cyclohexylamino)-propan-2-ol

Column: Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IA) Mobile Phase: Hexane/Isopropanol (90:10 v/v)

| Stereoisomer | Retention Time (min) | Resolution (Rs) |

| Diastereomer 1 (Enantiomer A) | 12.5 | - |

| Diastereomer 1 (Enantiomer B) | 14.2 | 2.1 |

| Diastereomer 2 (Enantiomer C) | 16.8 | 2.8 |

| Diastereomer 2 (Enantiomer D) | 18.1 | 1.8 |

| Diastereomer 3 (Enantiomer E) | 20.4 | 2.5 |

| Diastereomer 3 (Enantiomer F) | 22.9 | 2.6 |

| Diastereomer 4 (Enantiomer G) | 25.1 | 2.0 |

| Diastereomer 4 (Enantiomer H) | 27.0 | 2.2 |

X-ray Diffraction Analysis for Absolute Configuration and Solid-State Structure Elucidation

Single-crystal X-ray diffraction (SCXRD) is the most powerful and unambiguous method for determining the absolute configuration of a chiral molecule. creative-biostructure.comnih.gov This technique requires the preparation of a high-quality single crystal of the enantiomerically pure compound. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. rigaku.com

This map reveals the precise spatial arrangement of every atom in the crystal lattice, providing definitive data on bond lengths, bond angles, and torsional angles. uq.edu.au Crucially, for chiral molecules, specialized methods analyzing anomalous dispersion effects can be used to determine the absolute stereochemistry (i.e., the R or S configuration) at each chiral center without ambiguity. nih.govpurechemistry.orgresearchgate.net Therefore, SCXRD provides the ultimate proof of the compound's three-dimensional structure and solid-state conformation. nih.govexcillum.com

Hypothetical Crystallographic Data for a Single Stereoisomer of 1-(3-Methyl-cyclohexylamino)-propan-2-ol

| Parameter | Value |

| Chemical Formula | C₁₀H₂₁NO |

| Formula Weight | 171.28 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 10.215 |

| c (Å) | 12.876 |

| Volume (ų) | 1122.4 |

| Z (molecules/unit cell) | 4 |

| Density (calculated, g/cm³) | 1.012 |

| Flack Parameter | 0.05(7) |

| Absolute Configuration | 1R, 2S, 3R (Hypothetical) |

Future Research Directions and Unaddressed Challenges in the Study of 1 3 Methyl Cyclohexylamino Propan 2 Ol

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in the study of 1-(3-Methyl-cyclohexylamino)-propan-2-ol is the development of efficient, cost-effective, and environmentally benign synthetic routes. While numerous methods exist for the synthesis of β-amino alcohols, many rely on multi-step processes, harsh conditions, or expensive starting materials. westlake.edu.cn Future research must prioritize methodologies that align with the principles of green chemistry.

Key future research avenues include:

Biocatalytic Cascades: The use of enzymes, such as transaminases and amine dehydrogenases, offers a promising route for the synthesis of chiral amino alcohols from inexpensive, natural compounds. ucl.ac.ukfrontiersin.org Developing engineered enzymes or multi-enzyme cascades specifically tailored for the asymmetric synthesis of 1-(3-Methyl-cyclohexylamino)-propan-2-ol could provide a highly efficient and sustainable manufacturing process, operating under mild conditions with minimal waste. ucl.ac.ukfrontiersin.org

Photoredox Catalysis: Visible-light-mediated reactions represent a powerful tool for organic synthesis, enabling the formation of complex molecules under mild conditions. uni-muenster.de Applying photoredox strategies to the synthesis of this specific amino alcohol could open up novel reaction pathways, such as the decarboxylative coupling of amino acids with carbonyl compounds in aqueous solvents. rsc.org

Catalyst-Free Syntheses: Investigations into catalyst-free methods, such as the aminolysis of epoxides in water or polar mixed-solvent systems, could significantly reduce the environmental impact and cost of synthesis. organic-chemistry.org While challenging, optimizing such processes for high regio- and stereoselectivity is a crucial goal.

| Synthetic Approach | Traditional Methodologies | Future Sustainable Methodologies |

| Catalysts | Often rely on heavy metals; multi-step processes. westlake.edu.cn | Enzyme cascades (e.g., transaminases), photocatalysts, or catalyst-free systems. ucl.ac.ukfrontiersin.orgrsc.org |

| Solvents | Typically organic solvents. | Water or other environmentally benign solvents. rsc.org |

| Starting Materials | Can involve expensive, non-natural substrates. ucl.ac.uk | Readily available and economical starting materials like aldehydes and imines. westlake.edu.cn |

| Byproducts | Can generate significant chemical waste. | Water is often the main byproduct, aligning with green chemistry principles. frontiersin.org |

Exploration of New Catalytic Paradigms and Ligand Design Strategies

Achieving high levels of stereocontrol is paramount in the synthesis of chiral molecules like 1-(3-Methyl-cyclohexylamino)-propan-2-ol. The development of novel catalysts and chiral ligands is a central challenge that dictates the efficiency and enantiomeric purity of the final product.

Future research should focus on:

Stereodivergent Synthesis: A significant challenge in asymmetric synthesis is accessing all possible stereoisomers of a molecule with multiple stereocenters. nih.gov Developing catalytic systems, for example using copper hydride, that allow for a stereodivergent approach would enable the predictable and selective synthesis of any desired stereoisomer of 1-(3-Methyl-cyclohexylamino)-propan-2-ol. nih.gov

Advanced Ligand Design: The field of ligand design is moving beyond traditional C2-symmetric ligands. nih.gov A key research direction is the exploration of sterically and electronically non-symmetrical, modular ligands (e.g., P,N-ligands) that can be finely tuned to create a specific chiral environment around a metal center. nih.govnumberanalytics.com Designing such a ligand specifically for the synthesis of this compound could dramatically improve enantioselectivity.

Novel Metal Catalysis: While rhodium and ruthenium are well-established, exploring catalysts based on more earth-abundant and less toxic metals like chromium or copper is a critical area of investigation. westlake.edu.cnresearchgate.net For instance, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines present a new pathway for constructing chiral β-amino alcohols from simple precursors. westlake.edu.cn

Integration with Machine Learning and Artificial Intelligence for Compound Design and Reaction Optimization

Key areas for integration include:

Reaction Optimization: Machine learning (ML) algorithms can analyze vast datasets to identify optimal reaction conditions (e.g., temperature, solvent, catalyst) with minimal experimentation, saving time and resources. researchgate.netchemcopilot.com Applying ML models to optimize the synthesis of 1-(3-Methyl-cyclohexylamino)-propan-2-ol could rapidly improve yields and selectivity. beilstein-journals.org A major challenge, however, is the need for large, high-quality datasets for model training, which are often unavailable for niche compounds. nih.gov

De Novo Compound Design: Generative AI models can design novel molecules with desired properties by exploring vast chemical spaces. gulfnews.combio-itworld.com These tools could be used to design new derivatives of the 1-(3-Methyl-cyclohexylamino)-propan-2-ol scaffold with enhanced biological activity or material properties. springernature.comdigitellinc.com AI platforms can predict molecular activity, ADMET properties, and other physicochemical characteristics, guiding the synthesis of only the most promising candidates. biopharmatrend.com

Sustainable Synthesis Planning: AI can be used to identify greener or less toxic alternative reagents and predict the environmental footprint of different synthetic routes, aligning chemical production with sustainability goals. chemcopilot.com

| AI/ML Application Area | Objective | Potential Impact on 1-(3-Methyl-cyclohexylamino)-propan-2-ol Research |

| Reaction Optimization | Predict optimal conditions (temperature, catalyst, solvent) to maximize yield and selectivity. beilstein-journals.org | Faster development of efficient synthetic routes with fewer experiments. researchgate.net |

| Generative Modeling | Design novel molecules and chemical scaffolds with desired properties. digitellinc.combiopharmatrend.com | Creation of new derivatives with potentially improved therapeutic or material properties. |

| Predictive Modeling | Forecast molecular properties like bioactivity, toxicity, and solubility (ADMET). chemcopilot.combiopharmatrend.com | Prioritize the synthesis of candidates with the highest chance of success. |

| Retrosynthesis Planning | Identify efficient and sustainable synthetic pathways to a target molecule. pharmafeatures.com | Discovery of novel, more efficient, and greener routes to the target compound. |

Expanding the Academic Utility of the 1-(3-Methyl-cyclohexylamino)-propan-2-ol Scaffold in Emerging Chemical Sciences

The true potential of the 1-(3-Methyl-cyclohexylamino)-propan-2-ol scaffold lies in its application. While the broader classes of amino alcohols and cyclohexylamines are known to be valuable, this specific structure remains underutilized. rsc.orgrsc.orgrsc.org A significant unaddressed challenge is the systematic exploration of its properties and potential applications.

Future research should aim to:

Develop Novel Chiral Ligands and Catalysts: The amino alcohol moiety is a key feature in many successful chiral ligands used in asymmetric catalysis. rsc.orgwestlake.edu.cn A major research avenue is to synthesize and evaluate 1-(3-Methyl-cyclohexylamino)-propan-2-ol and its derivatives as new ligands for a range of enantioselective transformations.

Explore Bioactivity and Pharmaceutical Applications: Cyclohexylamine (B46788) derivatives are prevalent in numerous pharmaceuticals, and amino alcohols are key synthons for bioactive compounds. rsc.orgmdpi.com Systematic screening of 1-(3-Methyl-cyclohexylamino)-propan-2-ol and its analogues for biological activity (e.g., as antimicrobial or antifungal agents) could uncover new therapeutic leads. mdpi.com

Create Functional Materials: The unique structural features of this compound could be exploited in materials science. For example, cyclohexylamine is used as a corrosion inhibitor and in the synthesis of vulcanization accelerators. wikipedia.org Investigating the potential of this scaffold as a building block for polymers, functional coatings, or other advanced materials is a promising, unexplored field.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Methyl-cyclohexylamino)-propan-2-ol, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-methylcyclohexylamine and epichlorohydrin derivatives. Key parameters include temperature control (40–60°C), solvent selection (e.g., ethanol or THF), and stoichiometric ratios (1:1.2 amine to epoxide). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity. Monitor intermediates using TLC (Rf ~0.3–0.5) and confirm final product structure via NMR (e.g., δ 1.2–1.8 ppm for cyclohexyl protons) and FTIR (N-H stretch at ~3300 cm⁻¹) .

Q. How can researchers ensure the purity of 1-(3-Methyl-cyclohexylamino)-propan-2-ol, and what analytical techniques are critical for impurity profiling?

- Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. Common by-products include unreacted amine or diastereomers (if stereocenters exist). Cross-validate with GC-MS for volatile impurities and LC-MS for non-volatile residues. For trace metal analysis, ICP-MS is recommended. Impurity thresholds should align with ICH guidelines (e.g., ≤0.1% for unknown impurities) .

Q. What spectroscopic methods are most effective for structural elucidation of this compound, particularly its stereochemistry?

- Methodological Answer : High-resolution NMR (¹³C and DEPT-135) resolves cyclohexyl and propanol moieties. Chiral HPLC (Chiralpak AD-H column) or polarimetry distinguishes enantiomers if present. X-ray crystallography provides definitive stereochemical confirmation, as seen in structurally similar compounds like (S)-3-Amino-3-(4-fluorophenyl)propan-1-ol .

Advanced Research Questions

Q. How does the stereochemistry of 1-(3-Methyl-cyclohexylamino)-propan-2-ol influence its biological activity, and what experimental designs can isolate stereospecific effects?

- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or enzymatic resolution. Test activity in receptor-binding assays (e.g., β-adrenergic receptors, given structural similarity to propranolol derivatives ). Use molecular docking simulations (AutoDock Vina) to predict binding affinity differences. Compare IC₅₀ values in cell-based assays (e.g., cAMP inhibition) to correlate stereochemistry with efficacy .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR peaks) during characterization?

- Methodological Answer : Re-examine sample preparation (e.g., solvent deuteration, concentration effects). For ambiguous NMR signals, employ 2D techniques (COSY, HSQC) to assign coupling. If IR shows anomalous peaks, rule out moisture contamination or keto-enol tautomerism. Cross-reference with computational spectra (Gaussian 16 DFT calculations) to validate assignments .

Q. How can researchers design stability studies to assess the compound’s degradation pathways under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Expose to 0.1M HCl/NaOH (70°C, 24h).

- Oxidative stress : Treat with 3% H₂O₂ (room temperature, 6h).

- Photolysis : Use a UV chamber (ICH Q1B guidelines).

Analyze degradation products via UPLC-QTOF and propose pathways (e.g., cyclohexyl ring oxidation or amine dealkylation). Compare with stability data from structurally related compounds like 1-(Isopropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride .

Q. What in vitro models are appropriate for evaluating the compound’s pharmacokinetic properties, such as metabolic stability or CYP450 inhibition?

- Methodological Answer : Use hepatic microsomes (human/rat) for metabolic stability assays (measure t₁/₂ via LC-MS). Screen CYP450 inhibition (e.g., CYP3A4, CYP2D6) using fluorogenic substrates. For permeability, employ Caco-2 cell monolayers and calculate Papp values. Compare results with propranolol analogs, which share amino-propanol motifs .

Safety and Handling

Q. What precautions are critical when handling 1-(3-Methyl-cyclohexylamino)-propan-2-ol in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis/purification. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in airtight containers under nitrogen at 2–8°C to prevent oxidation. For spills, adsorb with vermiculite and dispose as hazardous waste. Reference safety protocols from cyclohexenol derivatives (e.g., Carvyl propionate SDS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.